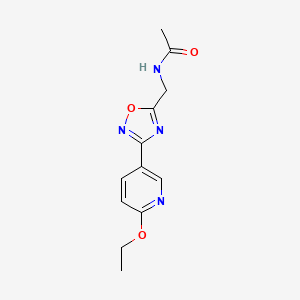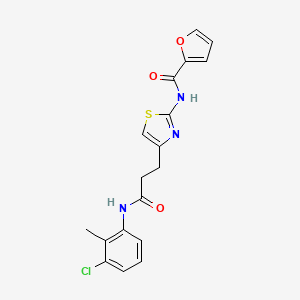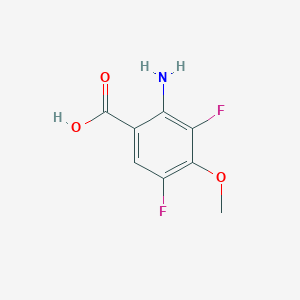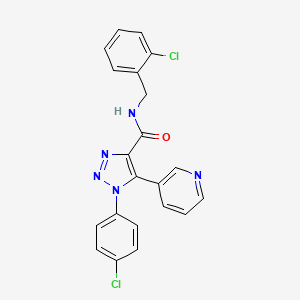
1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorobenzyl)-1H-pyrazole” is a unique chemical with an empirical formula of C10H9FN2 . It’s important to note that while this compound shares some similarities with “1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole”, they are not the same.
Synthesis Analysis
A potential dopamine D4 receptor ligand, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, was synthesized through a four-step process . The synthesis of similar compounds might involve a condensation reaction.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography and 19F NMR . These techniques provide detailed information about the spatial arrangement of atoms in a molecule and the chemical environment of specific atoms, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied in the context of lithium-ion batteries . The reactions are influenced by the coordination chemistry of the solvent, which can be tuned to improve interfacial kinetics.Physical And Chemical Properties Analysis
Fluorine-19 NMR provides a wealth of information about the molecular structure and chemical environment of fluorine-containing compounds . The physical and chemical properties of these compounds can be significantly influenced by the presence of fluorine atoms .Applications De Recherche Scientifique
Fluorescent Probes for Carbon Dioxide Detection
- A study developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, which demonstrated selective and rapid response to carbon dioxide levels. This research suggests potential applications in biological and medical fields for real-time and quantitative detection of CO2 (Wang et al., 2015).
Non-Fullerene Acceptors in Organic Solar Cells
- Research on the synthesis and characterization of N-annulated perylene diimide dimers with benzyl-based side chains, including 4-fluorobenzyl, has shown their effectiveness as non-fullerene acceptors in polymer-based organic solar cells. This application achieved power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).
Luminescent Polymers
- A study described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which showed strong fluorescence and solubility in common organic solvents. This research opens pathways for applications in optical and electrochemical fields (Zhang & Tieke, 2008).
Rotational Diffusion Studies in Ionic Liquids
- Research on the rotational diffusion of structurally similar nondipolar solutes, including 2,5-dimethyl-1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, in ionic liquid mixtures has contributed to a better understanding of solute-solvent interactions and molecular dynamics in such environments (Prabhu & Dutt, 2015).
Anion Binding Behaviour
- A study synthesized bis-amidopyrrole derivatives and examined their effectiveness as anion receptors. This suggests potential applications in the field of supramolecular chemistry and sensor design (Li et al., 2004).
Corrosion Inhibition on Steel Surfaces
- Research on the synthesis of a new pyrrole derivative showed its efficacy as a corrosion inhibitor on steel surfaces, opening potential applications in materials science and engineering (Louroubi et al., 2019).
Thermo-Responsive Material for Temperature Monitoring
- A study developed a thermal responsive solid material based on an aryl-substituted pyrrole derivative, which exhibited controllable fluorescence in solid state. This application is promising for temperature monitoring devices (Han et al., 2013).
Anion Receptors with Enhanced Affinities
- Research on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives demonstrated their use as neutral anion receptors with augmented affinities and selectivities. This has implications for the development of sensors and molecular recognition technologies (Anzenbacher et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c1-10-3-4-11(2)15(10)9-12-5-7-13(14)8-6-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXCBPDVPDYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)



